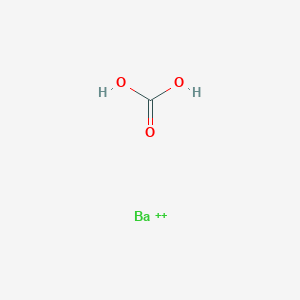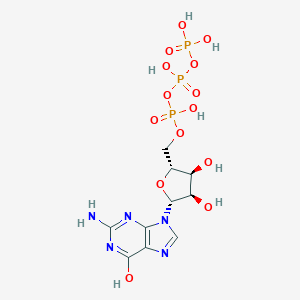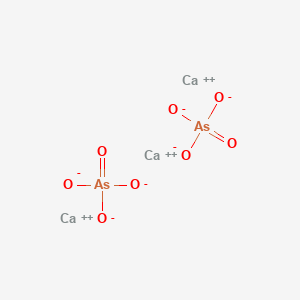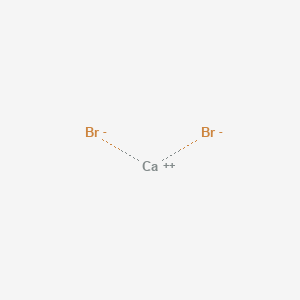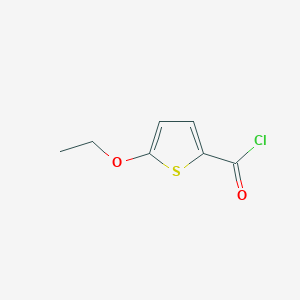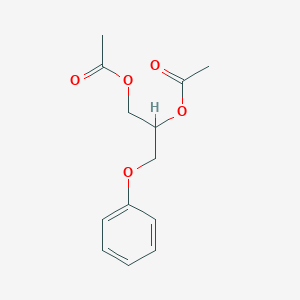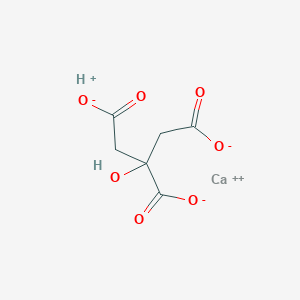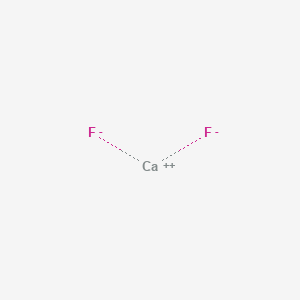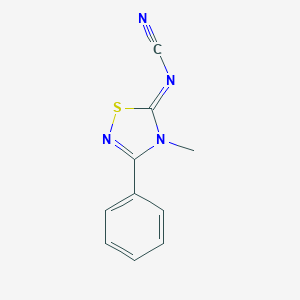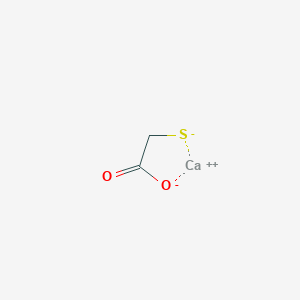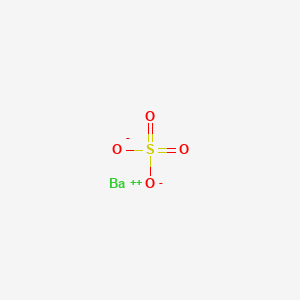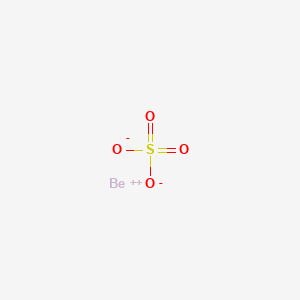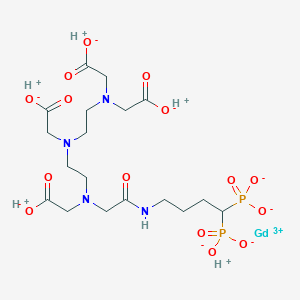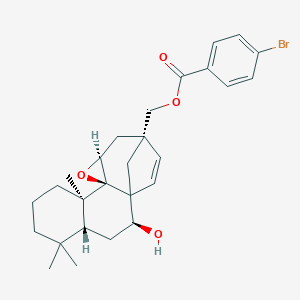
17-Bbehb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Bbehb is a synthetic compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the class of benzimidazoles and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 17-Bbehb is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, it has been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
17-Bbehb has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 17-Bbehb in lab experiments is its specificity. The compound has been found to exhibit selective activity against certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using 17-Bbehb is its complexity. The synthesis of the compound is a complex process that requires specialized equipment and expertise, which may limit its availability and use in some labs.
将来の方向性
There are several future directions for research on 17-Bbehb. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine the compound's mechanism of action in these diseases and its potential therapeutic applications. In addition, there is interest in exploring the compound's anti-viral properties and its potential use in the treatment of viral infections. Finally, there is a need for further studies to optimize the synthesis of 17-Bbehb and make it more widely available for research purposes.
Conclusion
In conclusion, 17-Bbehb is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis is a complex process that requires expertise in organic chemistry and specialized equipment. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, as well as neuroprotective effects. Further research is needed to determine its mechanism of action and potential therapeutic applications in various diseases.
合成法
The synthesis of 17-Bbehb is a complex process that involves several steps. The compound is typically synthesized through a reaction between 2,3-diaminopyridine and 2-chlorobenzaldehyde. The resulting product is then subjected to further reactions, including cyclization and oxidation, to yield the final product. The synthesis of 17-Bbehb requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
17-Bbehb has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
134513-16-9 |
|---|---|
製品名 |
17-Bbehb |
分子式 |
C27H33BrO4 |
分子量 |
501.5 g/mol |
IUPAC名 |
[(2S,4R,9R,10R,12S,14R)-2-hydroxy-5,5,9-trimethyl-11-oxapentacyclo[12.2.1.01,10.04,9.010,12]heptadec-15-en-14-yl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C27H33BrO4/c1-23(2)9-4-10-24(3)19(23)13-20(29)26-12-11-25(15-26,14-21-27(24,26)32-21)16-31-22(30)17-5-7-18(28)8-6-17/h5-8,11-12,19-21,29H,4,9-10,13-16H2,1-3H3/t19-,20+,21+,24-,25+,26?,27-/m1/s1 |
InChIキー |
XRJFRXRBPQBNOI-UWNSIUDESA-N |
異性体SMILES |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@@]25[C@@H](O5)C[C@](C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)(C)C |
SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
正規SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
同義語 |
17-(4-bromobenzoyloxy)-9 beta,11 beta-epoxy-7 beta-hydroxy-ent-beyerene 17-(4-bromobenzoyloxy)-9,11-epoxy-7-hydroxybeyerene 17-BBEHB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




